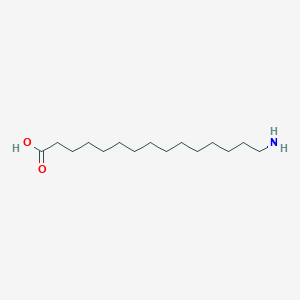

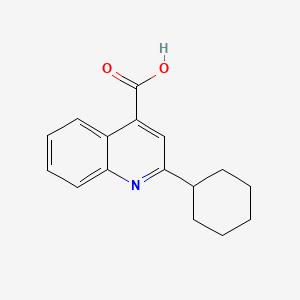

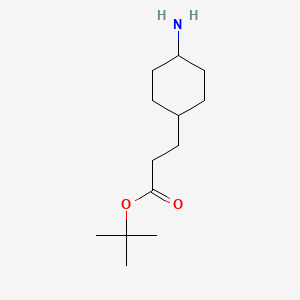

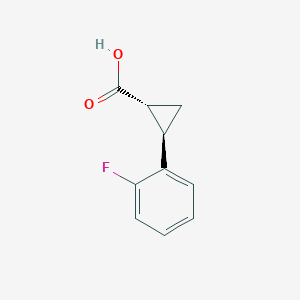

![molecular formula C12H14S B3109717 5-tert-Butylbenzo[b]thiophene CAS No. 17515-00-3](/img/structure/B3109717.png)

5-tert-Butylbenzo[b]thiophene

Descripción general

Descripción

5-tert-Butylbenzo[b]thiophene is a commercially available compound . It is a derivative of benzoxazole and is known for its excellent UV-Visible absorption property and outstanding fluorescent ability .

Synthesis Analysis

The synthesis of this compound can be achieved from 4-TERT-BUTYLTHIOPHENOL and Bromoacetaldehyde diethyl acetal . There are also other synthetic routes available .Molecular Structure Analysis

The molecular formula of this compound is C12H14S . Its InChI code is 1S/C12H14S/c1-12(2,3)10-4-5-11-9(8-10)6-7-13-11/h4-8H,1-3H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 190.31 . Its predicted boiling point is 276.2±9.0 °C and its predicted density is 1.058±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Electroreduction and Product Formation

The electroreduction of tert-alkanecarbodithioates, including 2-bromobenzyl 2,2-dimethylpropanedithioate, leads to products like 2-tert-butylbenzo[b]thiophene. This reaction pathway indicates complex mechanisms involving cleavage of intermediates and recombination of fragments, highlighting the compound's relevance in synthetic chemistry (Voss & Dannat, 2015).

Optical and Electrochemical Properties in Organic Optoelectronics

5-tert-Butylbenzo[b]thiophene derivatives, like phenanthrodithiophene, exhibit significant photoabsorption and fluorescence properties, making them useful in organic optoelectronic devices like emitters, photosensitizers, and semiconductors (Ooyama, Enoki, Aoyama & Ohshita, 2017).

Antioxidant Profile and Redox Properties

Derivatives of this compound demonstrate interesting redox properties and antioxidant profiles. Studies have shown their capacity to inhibit lipid peroxidation and catalyze decomposition of hydrogen peroxide, suggesting potential applications in biochemistry and pharmaceutical research (Malmström, Jonsson, Cotgreave, Hammarström, Sjödin & Engman, 2001).

Synthesis of Hybrid Materials for Electronic Devices

This compound-based compounds have been utilized in the synthesis of hybrid materials, like thiophene-based hybrids, for thin-film and single-crystal transistors. These materials demonstrate varying carrier-transport properties, essential for developing advanced electronic devices (Li, Tao, Wang, He & Jiang, 2009).

C-H Bond Activation and Borylation in Catalysis

This compound derivatives are involved in C-H bond activation and borylation reactions catalyzed by iron complexes. This process is important for synthesizing aryl complexes, highlighting its significance in catalytic chemistry (Hatanaka, Ohki & Tatsumi, 2010).

Safety and Hazards

5-tert-Butylbenzo[b]thiophene is classified under the GHS07 hazard class . It carries the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P501, P270, P264, P301+P312+P330 .

Relevant Papers Several papers have been published on the topic of this compound and related compounds . These papers cover various aspects including synthesis, properties, and applications of these compounds.

Propiedades

IUPAC Name |

5-tert-butyl-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14S/c1-12(2,3)10-4-5-11-9(8-10)6-7-13-11/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEDRQBNWAWCDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)SC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.